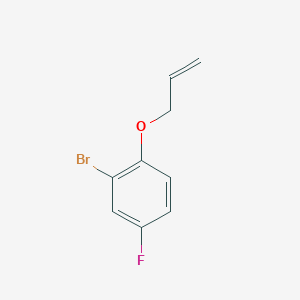

1-(Allyloxy)-2-bromo-4-fluorobenzene

Description

It is synthesized via nucleophilic substitution, where 2-bromo-4-fluorophenol reacts with allyl bromide in the presence of K₂CO₃ in acetone, achieving a high yield of 98% as a white solid .

Properties

IUPAC Name |

2-bromo-4-fluoro-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQWKEKIPAEXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Allyloxy)-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of allyloxy, bromo, and fluoro groups onto a benzene ring. One common method involves the allylation of a bromo-fluorobenzene derivative using allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-(Allyloxy)-2-bromo-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)-2-bromo-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Synthetic Chemistry

Intermediate in Organic Synthesis

- 1-(Allyloxy)-2-bromo-4-fluorobenzene serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, enabling the formation of various derivatives. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Reactivity and Mechanism

- The compound's reactivity is influenced by its functional groups. The allyloxy group facilitates nucleophilic attack, while the bromine and fluorine atoms can stabilize reaction intermediates. This makes it suitable for reactions such as cross-coupling and electrophilic aromatic substitutions .

Case Study: Synthesis of Fluorinated Compounds

- In a recent study, researchers utilized 1-(Allyloxy)-2-bromo-4-fluorobenzene as a precursor for synthesizing fluorinated aryl compounds through palladium-catalyzed cross-coupling reactions. The resulting products exhibited enhanced biological activity due to the presence of fluorine, which is known to increase metabolic stability in drug candidates .

Biological Research

Enzyme-Catalyzed Reactions

- The compound has been employed in studies investigating enzyme-catalyzed reactions. Its structure allows it to act as a substrate or inhibitor, providing insights into enzyme mechanisms and pathways. For example, it has been used to explore the catalytic efficiency of certain enzymes involved in metabolic processes .

Probe for Biological Pathways

- 1-(Allyloxy)-2-bromo-4-fluorobenzene can be utilized as a molecular probe to study specific biological pathways. By attaching this compound to biomolecules, researchers can track interactions and transformations within cells, aiding in the understanding of complex biological systems .

Material Science

Production of Specialty Chemicals

- In industrial applications, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for developing polymers and coatings with enhanced performance characteristics. The incorporation of fluorine can improve chemical resistance and thermal stability .

Case Study: Development of Coatings

- A case study highlighted the use of 1-(Allyloxy)-2-bromo-4-fluorobenzene in formulating advanced coatings with superior adhesion properties. The fluorinated structure contributed to lower surface energy, enhancing the coating's performance in harsh environments .

Toxicology and Environmental Impact

Toxicity Studies

- Understanding the toxicity profile of 1-(Allyloxy)-2-bromo-4-fluorobenzene is crucial for its safe application in research and industry. Studies have shown that while the compound exhibits low acute toxicity, chronic exposure may lead to adverse effects on health and the environment . Regulatory assessments are ongoing to evaluate its safety in various applications.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-2-bromo-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(allyloxy)-2-bromo-4-fluorobenzene with structurally similar compounds, emphasizing substituent positions, molecular weights, synthesis methods, and applications:

Reactivity and Electronic Effects

- Allyloxy vs. Benzyloxy Groups : The allyloxy group in the target compound enables participation in Claisen rearrangements or olefin metathesis, unlike the benzyloxy group in 1-bromo-2-fluoro-4-phenylmethoxybenzene . Benzyloxy’s bulkiness may hinder sterically sensitive reactions.

- Halogen Positioning : Bromine at position 2 (ortho to allyloxy) in the target compound directs electrophilic substitution reactions differently compared to bromine at position 5 in 1-(Allyloxy)-5-bromo-2-chloro-4-fluorobenzene. The latter’s additional chlorine enhances electrophilicity but complicates regioselectivity .

- Fluorine Effects : The para-fluorine in the target compound exerts a moderate electron-withdrawing effect, contrasting with 1-(Benzyloxy)-2,4-difluorobenzene, where dual fluorine atoms significantly deactivate the ring .

Research Implications

The target compound’s balance of reactivity (allyloxy and bromine) and synthetic accessibility positions it as a versatile intermediate for:

- Pharmaceuticals : Bromine facilitates Suzuki-Miyaura cross-couplings for biaryl drug scaffolds.

- Materials Science : Allyloxy groups enable polymer functionalization via radical or thermal reactions.

- Catalysis : Fluorine’s electronic effects enhance substrate binding in transition-metal catalysts .

Biological Activity

1-(Allyloxy)-2-bromo-4-fluorobenzene is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, which potentially confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

1-(Allyloxy)-2-bromo-4-fluorobenzene is characterized by the following chemical structure:

- Molecular Formula : C9H8BrF

- CAS Number : 94083-66-6

The presence of the allyloxy group enhances its reactivity, while the bromine and fluorine atoms may influence its biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as enzyme inhibitors. The bromine and fluorine substituents can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity for specific enzymes. For instance, studies have shown that halogenated aryl compounds can interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

Acute Toxicity Studies

Toxicity assessments indicate that halogenated phenolic compounds can exhibit varying degrees of toxicity based on their structure. For example, acute oral toxicity studies have shown that similar compounds can induce symptoms such as tremors and respiratory distress at high doses. The median lethal dose (LD50) for related compounds has been reported in the range of 2,000 to 3,000 mg/kg in rodent models .

| Compound | LD50 (mg/kg) | Route | Observed Effects |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 2,700 | Oral | Tremors, weight loss |

| 1-(Allyloxy)-2-bromo-4-fluorobenzene | TBD | TBD | TBD |

Study on Anticancer Activity

A recent study investigated the potential anticancer properties of halogenated phenolic compounds. It was found that derivatives similar to 1-(Allyloxy)-2-bromo-4-fluorobenzene exhibited cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. The study emphasized the importance of structural modifications in enhancing biological activity .

Enzyme Interaction Studies

Another research effort focused on the interaction of halogenated compounds with specific kinases involved in cancer progression. The findings suggested that modifications at the ortho position significantly influenced binding affinity and selectivity towards target enzymes .

Q & A

Q. Q1: What is the optimal synthetic route for 1-(Allyloxy)-2-bromo-4-fluorobenzene, and how can reaction conditions be optimized for high yield?

A1: The compound is synthesized via nucleophilic substitution of 2-bromo-4-fluorophenol with allyl bromide in acetone using K₂CO₃ as a base. Key parameters include:

- Molar ratio : Allyl bromide (1.1 eq) and K₂CO₃ (2 eq) relative to phenol.

- Solvent : Acetone ensures solubility of both reactants and base.

- Purification : Silica gel chromatography with a Hex:EtOAc (9:1) solvent system yields a 98% pure product .

Data Table :

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2-Bromo-4-fluorophenol | 1.57 | Substrate |

| Allyl bromide | 1.73 | Alkylating agent |

| K₂CO₃ | 3.14 | Base |

Note : Excess allyl bromide drives the reaction to completion, while K₂CO₃ deprotonates the phenolic hydroxyl group .

Structural Characterization

Q. Q2: What analytical methods are critical for confirming the structure and purity of 1-(Allyloxy)-2-bromo-4-fluorobenzene?

A2:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., allyloxy group integration, fluorine splitting). For example, allyl protons appear as distinct multiplets at δ 4.5–6.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺ at m/z 259.00 for C₉H₈BrFO) .

- Chromatography : TLC and GC-MS monitor reaction progress and purity.

Advanced Reaction Challenges

Q. Q3: Why do radical cyclization reactions involving 1-(allyloxy)-2-bromo-4-fluorobenzene fail under standard Bu₃SnH or Pd-catalyzed conditions?

A3:

- Radical Quenching : The bromine atom may act as a radical inhibitor, as seen in analogous systems where 1,4-benzoquinone suppresses cyclization by trapping intermediates .

- Steric/Electronic Effects : The electron-withdrawing fluorine and bulky allyloxy group hinder intramolecular coupling. Alternative approaches, such as Cu-catalyzed C–S cross-coupling, may bypass these limitations .

Recommendation : Pre-activate the bromide via halogen exchange (e.g., converting Br to I) or use directing groups to enhance reactivity .

Applications in Cross-Coupling Reactions

Q. Q4: How is this compound utilized in Suzuki-Miyaura coupling to synthesize biphenyl derivatives?

A4:

- Reaction Setup : Combine with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/H₂O.

- Key Conditions :

- Temperature : 80–100°C for 12–24 hours.

- Base : Na₂CO₃ maintains pH > 9 to facilitate transmetallation.

- Outcome : Generates biphenyl scaffolds for pharmaceuticals (e.g., phenanthridine precursors) .

Example : Coupling with 2-cyanoarylboronic esters yields intermediates for IKK2 inhibitors like AZD3264 .

Safety and Handling in Research Settings

Q. Q5: What safety protocols are essential when handling 1-(allyloxy)-2-bromo-4-fluorobenzene?

A5:

- Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 mask) is advised for prolonged exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Mechanistic and Computational Insights

Q. Q6: What computational methods predict the reactivity of 1-(allyloxy)-2-bromo-4-fluorobenzene in C–C bond formation?

A6:

- DFT Calculations : Model transition states to evaluate energy barriers for allyloxy group rotation or bromine dissociation .

- Molecular Dynamics : Simulate solvent effects (e.g., acetone polarity stabilizes intermediates in SNAr reactions) .

- InChI Key : Use canonical identifiers (e.g.,

UITAOVXQEWVMGA-UHFFFAOYSA-Nfor related compounds) to retrieve structural data from PubChem .

Data Contradictions and Troubleshooting

Q. Q7: How can researchers resolve discrepancies in reported yields for allylation reactions?

A7:

- Variable Factors :

- Moisture Sensitivity : K₂CO₃ must be anhydrous to prevent hydrolysis of allyl bromide.

- Reaction Time : Extended stirring (≥24 hours) may degrade the product in polar solvents .

- Validation : Replicate conditions with internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate GC-MS quantitation .

Advanced Applications in Heterocycle Synthesis

Q. Q8: Can this compound serve as a precursor for benzofuran or indole derivatives?

A8:

- Cyclization Strategies :

- Photocatalysis : Use Ru(bpy)₃²⁺ under blue light to generate aryl radicals for intramolecular C–O bond formation.

- Transition Metals : Pd-catalyzed C–H activation at the allyloxy group to form fused rings .

Example : Homologation via C–C insertion with trifluorodecanes yields fluorinated analogs for material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.